molecular formula C23H15NO4S B10876675 Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate

Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate

Cat. No.: B10876675
M. Wt: 401.4 g/mol
InChI Key: OARZSPBWOMOSFG-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a benzoate ester. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate typically involves the reaction of naphthalen-1-ol with 2-[(4-nitrophenyl)sulfanyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the sulfanyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene structure but different functional groups.

    4-Amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide: Another naphthalene derivative with distinct functional groups.

Uniqueness

Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate is unique due to the presence of both a nitrophenyl group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H15NO4S

Molecular Weight

401.4 g/mol

IUPAC Name

naphthalen-1-yl 2-(4-nitrophenyl)sulfanylbenzoate

InChI

InChI=1S/C23H15NO4S/c25-23(28-21-10-5-7-16-6-1-2-8-19(16)21)20-9-3-4-11-22(20)29-18-14-12-17(13-15-18)24(26)27/h1-15H

InChI Key

OARZSPBWOMOSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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